molecular formula C7H6ClN3 B1604138 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-38-4

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1604138
CAS No.: 1000340-38-4
M. Wt: 167.59 g/mol
InChI Key: YKPPFTFSPGZWLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” involves experimental charge density distribution using high-resolution X-ray diffraction data . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Another synthesis method involves the deprotection of the SEM group of a compound by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 287–288 °C . Another compound has a melting point of 212–214 ℃ .

Scientific Research Applications

Pyrrole Derivatives in Biological Molecules

  • Pyrrole and its derivatives, including 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, are fundamental structural subunits in significant biological molecules like heme and chlorophyll. Their aromatic character is due to the extensive delocalization of nitrogen electrons (Anderson & Liu, 2000).

Synthesis and Spectroscopic Characterization

  • Various methods have been developed for the synthesis and characterization of pyrrolo[2,3-b]pyridin derivatives. For instance, Amirnasr et al. (2001) synthesized and characterized Co(III) complexes with pyrrolidine.

Metal-Free Synthesis of Pyrrolo[3,2-c]pyridin Derivatives

  • Li et al. (2020) demonstrated a metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This method is notable for its broad substrate scope, efficiency, and use of inexpensive materials (Li, Fan, Qi, & Zhang, 2020).

Enantioselective A(3) Reactions

  • Pyrrolidine derivatives, closely related to this compound, have been used in asymmetric A(3) reactions. These reactions, facilitated by copper iodide and cocatalysts, are crucial in producing propargylamines with high enantioselectivity (Zhao & Seidel, 2015).

Pyrrole Formation from 4-Hydroxynonenal and Primary Amines

  • Sayre et al. (1993) explored the reaction of trans-4-hydroxy-2-nonenal (4-HNE) with primary amines, leading to the formation of pyrroles. This reaction is significant for understanding the physiological binding of 4-HNE with protein-based primary amino groups (Sayre, Arora, Iyer, & Salomon, 1993).

Applications in Catalytic Pyrrole Synthesis

  • Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed pyrrole synthesis method using secondary alcohols and amino alcohols. This method is environmentally friendly and applicable in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Efficient Synthesis of Azetidines, Pyrrolidines, and Indolines

  • He et al. (2012) developed methods to synthesize azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method emphasizes the use of unactivated C-H bonds, especially C(sp3)-H bonds, in organic synthesis (He, Zhao, Zhang, Lu, & Chen, 2012).

Applications in Carbon Dioxide Capture

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine” include acute toxicity when ingested .

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are essential for understanding the compound’s role in cellular signaling pathways and its potential therapeutic applications.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells . This effect highlights its potential in metabolic research and diabetes treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electronic structure has been studied using density functional theory (DFT), revealing a large HOMO–LUMO energy gap, which implies high kinetic stability . This stability is crucial for its interactions with various biomolecules and its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider in long-term studies. High-resolution X-ray diffraction data collected at low temperatures have provided insights into its charge density distribution and stability . These findings are vital for understanding its long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can stimulate the incorporation of glucose into lipids at specific dose ranges . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in research and potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in stimulating glucose uptake into muscle and fat cells indicates its involvement in glucose metabolism . Understanding these pathways is crucial for exploring its potential in metabolic research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation in specific cellular compartments . These factors are critical for its overall effectiveness in biochemical research and potential therapeutic use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is vital for elucidating its precise biochemical roles and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPPFTFSPGZWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646887
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-38-4
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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